4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid
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Overview
Description
4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid is a complex organic compound with a unique structure that includes an ethylthio group, a methyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the ethylthio and methyl groups. The final step involves the addition of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoindole ring or the butanoic acid moiety.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylthio group and isoindole moiety play crucial roles in its biological activity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
Uniqueness
4-(1-(Ethylthio)-3-methyl-2H-isoindol-2-yl)butanoic acid is unique due to its specific combination of functional groups and its isoindole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
95710-65-9 |
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Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(1-ethylsulfanyl-3-methylisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C15H19NO2S/c1-3-19-15-13-8-5-4-7-12(13)11(2)16(15)10-6-9-14(17)18/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,18) |
InChI Key |
GQQSPURHTGSMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC=CC2=C(N1CCCC(=O)O)C |
Origin of Product |
United States |
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